9S-HODE

描述

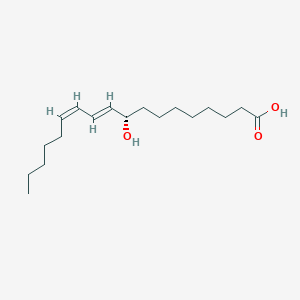

(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid has been reported in Turbinellus floccosus with data available.

Structure

3D Structure

属性

IUPAC Name |

(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDSHTNEKLQQIJ-UINYOVNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017275 | |

| Record name | (+)-alpha-Dimorphecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Dimorphecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73543-67-6 | |

| Record name | α-Dimorphecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73543-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Dimorphecolic acid, (9S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073543676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9(S)-HODE | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-alpha-Dimorphecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73543-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-DIMORPHECOLIC ACID, (9S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42KE04U9BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Dimorphecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of 9S-HODE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-Hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid mediator derived from the enzymatic or non-enzymatic oxidation of linoleic acid, an essential omega-6 fatty acid.[1][2] Initially identified as a product of lipid peroxidation, this compound is now recognized as a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Its roles span from inflammation and pain perception to cell differentiation and tumorigenesis, making it a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used for its investigation.

Biosynthesis and Metabolism of this compound

This compound is primarily generated from linoleic acid through several enzymatic and non-enzymatic pathways.

-

Lipoxygenases (LOXs): Various lipoxygenases can oxygenate linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9S-HPODE), which is subsequently reduced to this compound.[2]

-

Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for prostaglandin (B15479496) synthesis, can also metabolize linoleic acid to produce 9(R)-HODE and smaller amounts of 9(S)-HODE.[1]

-

Cytochrome P450 Enzymes: Microsomal cytochrome P450 enzymes metabolize linoleic acid into a mixture of 9-HpODE isomers, which are then reduced to their corresponding HODE forms.[1][3]

-

Non-Enzymatic Oxidation: Under conditions of oxidative stress, the free-radical-mediated oxidation of linoleic acid leads to the formation of a racemic mixture of 9-HODE isomers.[1]

Once formed, this compound can be further metabolized. For instance, it can be oxidized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE).[1] It can also be esterified into phospholipids (B1166683) and stored in cell membranes, creating a mobilizable pool that can be released upon cellular stimulation.[1]

Key Signaling Pathways

This compound exerts its biological effects by activating specific cell surface and nuclear receptors. The two most well-characterized signaling pathways are mediated by the G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptors (PPARs). Additionally, it is a known agonist of the transient receptor potential vanilloid 1 (TRPV1) channel.

GPR132 (G2A) Signaling

This compound is a potent agonist of GPR132, also known as G2A (G2 accumulation).[4][5][6] This receptor is highly expressed in immune cells like macrophages and T-cells, as well as in sensory neurons.[7] Activation of GPR132 by this compound triggers a cascade of intracellular events, including:

-

Intracellular Calcium Mobilization: Binding of this compound to GPR132 leads to an increase in intracellular calcium concentrations.[4][5]

-

MAP Kinase Activation: The pathway involves the activation of mitogen-activated protein (MAP) kinases.[5]

-

Inhibition of cAMP Accumulation: GPR132 activation results in the suppression of cyclic AMP levels.[5][7]

This signaling axis is implicated in pro-inflammatory responses, cell cycle arrest, and pain sensitization.[6][7]

PPAR Signaling

This compound can also act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ and PPARβ.[1][3] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation. The activation of PPARs by this compound can lead to both pro- and anti-inflammatory effects, depending on the cellular context. For example, in macrophages, PPARγ activation by HODEs can enhance the clearance of lipids.[6]

TRPV1 Channel Activation

This compound is an endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain and heat sensation.[1][8] The activation of TRPV1 by this compound contributes to inflammatory hyperalgesia.[9][10] While some studies suggest this compound is a potent activator of TRPV1, others indicate it is less efficacious than other endogenous ligands like anandamide.[8][9] The interaction of this compound with TRPV1 is a crucial mechanism in the perception of pain associated with inflammation and tissue injury.[1][8]

Biological Roles and Clinical Relevance

The diverse signaling activities of this compound translate into a wide range of biological functions with significant clinical implications.

Inflammation and Immune Response

This compound is a key player in the inflammatory process. It can act as a chemoattractant for monocytes and is involved in the differentiation of these cells into macrophages.[2] In conditions like atherosclerosis, this compound contributes to the pro-inflammatory environment within atherosclerotic plaques.[6]

Pain Perception

As a TRPV1 agonist, this compound is directly involved in mediating pain, particularly inflammatory and neuropathic pain.[7][8] Its levels are often elevated in tissues experiencing inflammation, contributing to hyperalgesia.[11]

Oxidative Stress

Elevated levels of this compound are considered a reliable marker of oxidative stress.[1][12] It is formed during lipid peroxidation and is found in increased concentrations in various diseases associated with oxidative stress, such as atherosclerosis, neurodegenerative diseases, and diabetes.[1][12]

Cancer

The role of this compound in cancer is complex and appears to be context-dependent. Some studies suggest that it can induce apoptosis in certain cancer cell lines, such as acute myeloid leukemia cells.[13] Conversely, elevated levels of 9-HODE have been associated with an increased risk of developing ovarian cancer.[14] The balance between the R and S enantiomers of HODEs may be crucial for regulating cell growth and apoptosis in tissues like the intestinal epithelium.[15]

Skin Photoaging

Recent research has implicated this compound in the process of skin photoaging.[16] Increased levels of this compound in UV-exposed skin of older individuals contribute to chronic inflammation, pigmentary changes, and degradation of the extracellular matrix.[16]

Quantitative Data on this compound Activity

The biological effects of this compound are concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Receptor Activation and Cellular Responses

| Parameter | Value | Cell Type/System | Reference |

| TRPV1 Activation (EC50) | ~300 nM | Rat Trigeminal Ganglion Neurons | [8] |

| Monocyte Chemotaxis | 10 µM | Primary Human Monocytes | [2][17] |

| PPARα and PPARγ Transactivation | 68 µM | Mouse Aortic Endothelial Cells | [2][17] |

| GPR132-mediated Calcium Mobilization | 1 µM | HEK-293 cells overexpressing G2A | [4] |

| Inhibition of Lymphocyte Proliferation (9(R)-HODE) | 25 µg/ml | Human peripheral blood lymphocytes | [18] |

Table 2: Concentrations in Biological Samples

| Sample Type | Condition | 9-HODE Concentration | Reference |

| Rat Plasma | Normal | 57.8 nmol/L | [18][19] |

| Human Plasma | Post 75-km cycling | 3.1-fold increase | [18][20] |

| Rat Hindpaw Tissue | Normal | 35 ± 7 pmol g-1 | [11] |

Experimental Protocols

The study of this compound requires robust analytical methods for its extraction, identification, and quantification, as well as specific bioassays to probe its function.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.

Detailed Methodology:

-

Sample Preparation: For the analysis of total 9-HODE (free and esterified), samples undergo base hydrolysis (e.g., with KOH) to liberate 9-HODE from lipids. For free 9-HODE analysis, this step is omitted.[18][19]

-

Internal Standard Spiking: An isotope-labeled internal standard, such as 9(S)-HODE-d4, is added to the sample to account for analyte loss during sample processing and for matrix effects during analysis.[21]

-

Extraction: The sample is acidified (pH 3-4), and lipids, including this compound, are extracted using an organic solvent mixture, such as a Folch solution (chloroform:methanol, 2:1 v/v).[18][22]

-

Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solvent compatible with the LC mobile phase.[18]

-

LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 reversed-phase column. Detection and quantification are performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[18][19]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for the quantification of total 9-HODE.

Principle: This is a competitive immunoassay. 9-HODE in the sample competes with a 9-HODE-enzyme conjugate (e.g., horseradish peroxidase-HRP) for binding to a limited number of anti-9-HODE antibody-coated microplate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of 9-HODE in the sample.[18][23]

General Protocol:

-

Sample Preparation: Similar to LC-MS/MS, samples may require hydrolysis and extraction to isolate 9-HODE.[23]

-

Assay Procedure:

-

Standards and prepared samples are added to the antibody-coated microplate wells.

-

The 9-HODE-HRP conjugate is added to each well.

-

The plate is incubated to allow for competitive binding.

-

The plate is washed to remove unbound reagents.

-

A substrate solution (e.g., TMB) is added, which reacts with the bound HRP to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.[18][23]

-

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 9-HODE in the samples is determined by interpolating their absorbance values on the standard curve.[18]

Calcium Imaging for Receptor Activation

This technique is used to measure changes in intracellular calcium concentration upon stimulation with this compound, providing a functional readout of GPR132 or TRPV1 activation.

Methodology:

-

Cell Culture and Loading: Cells expressing the receptor of interest (e.g., HEK-293 cells transfected with GPR132, or dorsal root ganglion neurons endogenously expressing TRPV1) are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[8][9]

-

Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Stimulation and Data Acquisition: A baseline fluorescence is recorded, after which the cells are perfused with a solution containing this compound. Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.[4][8]

-

Data Analysis: The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration. The magnitude and kinetics of the calcium response are analyzed to assess the potency and efficacy of this compound as a receptor agonist.

Conclusion

This compound has emerged from being a mere marker of oxidative stress to a pleiotropic signaling molecule with profound biological significance. Its ability to activate multiple receptor systems, including GPR132, PPARs, and TRPV1, places it at the crossroads of numerous physiological and pathological processes. For researchers in academia and the pharmaceutical industry, a thorough understanding of this compound's synthesis, signaling, and biological roles is paramount for the development of novel therapeutic strategies targeting inflammation, pain, metabolic disorders, and cancer. The continued application of advanced analytical and cell-based methodologies will undoubtedly further unravel the complexities of this compound signaling and solidify its position as a key player in human health and disease.

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]

- 8. JCI - Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents [jci.org]

- 9. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Pre-diagnostic serum levels of fatty acid metabolites and risk of ovarian cancer in the Prostate, Lung, Colorectal, and Ovarian Cancer (PLCO) Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 9-Hydroxyoctadecadienoic acid plays a crucial role in human skin photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LIPID MAPS [lipidmaps.org]

- 18. benchchem.com [benchchem.com]

- 19. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. caymanchem.com [caymanchem.com]

- 22. benchchem.com [benchchem.com]

- 23. resources.amsbio.com [resources.amsbio.com]

An In-depth Technical Guide to the 9S-HODE Synthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid mediator derived from the essential fatty acid linoleic acid. As a member of the oxidized linoleic acid metabolites (OXLAMs), this compound is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and signaling. Its synthesis in mammals is a complex process involving multiple enzymatic and non-enzymatic pathways, leading to a mixture of stereoisomers with distinct biological activities. This technical guide provides a comprehensive overview of the this compound synthesis pathways, detailed experimental protocols for its analysis, and a summary of its downstream signaling mechanisms. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this important signaling molecule.

Introduction

Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, is a precursor to a diverse array of signaling molecules.[1] Among these, the hydroxyoctadecadienoic acids (HODEs) have garnered significant attention for their roles in cellular signaling and disease. This compound, along with its regioisomer 13-HODE, is a prominent member of this family.[2] The stereochemistry of the hydroxyl group at the 9th carbon position is critical for its biological activity, with the S enantiomer often exhibiting distinct effects from the R enantiomer.[3] This guide will delve into the intricate pathways governing the endogenous production of this compound in mammalian systems.

This compound Synthesis Pathways

The synthesis of this compound from linoleic acid can occur through several enzymatic and non-enzymatic routes. The primary pathways involve lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes, as well as non-enzymatic free radical-mediated oxidation. Each pathway exhibits distinct stereoselectivity and product profiles.

Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.[2] In mammals, various LOX isoforms can metabolize linoleic acid to hydroperoxyoctadecadienoic acids (HPODEs), which are then rapidly reduced to HODEs by cellular peroxidases. While 15-lipoxygenase-1 (15-LOX-1) primarily produces 13-HODE, other lipoxygenases can generate 9-HPODE, the precursor to 9-HODE.[2]

Cyclooxygenase (COX) Pathway

Cyclooxygenases, the key enzymes in prostaglandin (B15479496) synthesis, can also metabolize linoleic acid. Both COX-1 and COX-2 can convert linoleic acid to 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE).[3][4] These hydroperoxides are subsequently reduced to 9-HODE and 13-HODE. The COX pathway predominantly produces the 9R-HODE stereoisomer.[3]

Cytochrome P450 (CYP) Pathway

Microsomal cytochrome P450 enzymes are another important route for linoleic acid metabolism.[1][3] CYPs can produce a mixture of 9-HPODE and 13-HPODE from linoleic acid, which are then reduced to their corresponding HODEs.[3] This pathway typically yields a racemic mixture of 9-HODE, with a predominance of the R-enantiomer.[3]

Non-Enzymatic Pathway (Free Radical Oxidation)

Under conditions of oxidative stress, linoleic acid can be oxidized non-enzymatically by free radicals. This process generates a racemic mixture of 9-HPODE and 13-HPODE, leading to the formation of both this compound and 9R-HODE in roughly equal proportions.[2]

Diagram of this compound Synthesis Pathways

Caption: Overview of enzymatic and non-enzymatic pathways for this compound synthesis.

Quantitative Data on this compound Synthesis

The relative contributions of each pathway to the total this compound pool can vary depending on the cell type, physiological conditions, and the presence of inflammatory stimuli. The stereoselectivity of each enzymatic pathway is a key determinant of the biological activity of the resulting HODE mixture.

| Pathway | Key Enzymes | Primary Product(s) | Stereoselectivity (9S:9R ratio) | Reference |

| Lipoxygenase | Various LOX isoforms | 9S-HPODE | Predominantly S | [2] |

| Cyclooxygenase | COX-1, COX-2 | 9R-HPODE, 13S-HPODE | Predominantly R for 9-HODE | [3] |

| Cytochrome P450 | Microsomal CYPs | 9-HPODE, 13-HPODE | Racemic, slight R preference | [3] |

| Non-Enzymatic | Free Radicals | 9-HPODE, 13-HPODE | Racemic (approx. 1:1) | [2] |

Experimental Protocols

Accurate quantification and characterization of this compound are crucial for understanding its biological roles. The following sections provide detailed methodologies for key experiments.

Lipoxygenase Activity Assay

This protocol measures the activity of lipoxygenase by detecting the formation of hydroperoxides, which absorb light at 234 nm.

Materials:

-

Spectrophotometer

-

Quartz cuvettes

-

Sodium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Linoleic acid substrate solution (10 mM in ethanol)

-

Enzyme sample (cell lysate or purified enzyme)

-

Deionized water

Procedure:

-

Prepare the reaction mixture by adding 2.9 mL of sodium phosphate buffer to a quartz cuvette.

-

Add 50 µL of the linoleic acid substrate solution to the cuvette and mix gently.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding 50 µL of the enzyme sample to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot. One unit of lipoxygenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of hydroperoxide per minute.

Diagram of Lipoxygenase Activity Assay Workflow

Caption: Step-by-step workflow for the lipoxygenase activity assay.

HPLC Method for this compound Analysis

High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of HODE isomers.

Instrumentation:

-

HPLC system with a UV detector

-

Normal-phase silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: n-hexane:isopropanol:acetic acid (e.g., 98.3:1.6:0.1, v/v/v)

Procedure:

-

Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., Folch extraction). Reconstitute the dried lipid extract in the mobile phase.

-

Chromatographic Separation: Inject the sample onto the HPLC column. Elute the HODE isomers isocratically with the mobile phase at a flow rate of 1 mL/min.

-

Detection: Monitor the elution profile at 234 nm. The retention times for 9-HODE and 13-HODE will differ, allowing for their separation and quantification based on standard curves.

Mass Spectrometry for HODE Isomer Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and specificity for the identification and quantification of HODE isomers.

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole or Q-TOF)

-

C18 reverse-phase column for LC separation

-

Electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Similar to HPLC, extract and concentrate the lipids from the sample.

-

LC Separation: Separate the HODE isomers using a reverse-phase gradient.

-

MS/MS Analysis: Use multiple reaction monitoring (MRM) for targeted quantification of this compound. The precursor ion for HODEs is m/z 295.2, and specific product ions can be used for confirmation and quantification. Isotope-labeled internal standards are recommended for accurate quantification.

Downstream Signaling Pathways of this compound

This compound exerts its biological effects by activating specific intracellular and cell surface receptors, primarily Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and G-protein coupled receptor 132 (GPR132).

PPARγ Activation

This compound is a known agonist of PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and cell differentiation.[5] Upon binding to this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

Diagram of this compound Signaling via PPARγ

Caption: this compound activates PPARγ to regulate target gene transcription.

GPR132 Signaling

This compound is also a ligand for GPR132, a G-protein coupled receptor expressed on various cell types, including immune cells.[2][5] Activation of GPR132 by this compound can initiate downstream signaling cascades involving G-proteins, leading to various cellular responses such as calcium mobilization and modulation of inflammatory pathways.[7]

Diagram of this compound Signaling via GPR132

Caption: this compound activates the GPR132 receptor to initiate intracellular signaling.

Conclusion

The synthesis of this compound in mammals is a multifaceted process involving a concert of enzymatic and non-enzymatic pathways. The resulting stereoisomeric composition of HODEs is a critical determinant of their biological activity. A thorough understanding of these synthesis pathways, coupled with robust analytical methods, is essential for elucidating the precise roles of this compound in health and disease. The signaling pathways mediated by PPARγ and GPR132 represent key targets for therapeutic intervention. This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of modulating this compound synthesis and signaling. Further research into the specific roles of different LOX and CYP isoforms in this compound production and the intricate details of its downstream signaling will undoubtedly open new avenues for drug discovery and development.

References

- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

The Endogenous Formation of 9S-Hydroxy-10(E),12(Z)-octadecadienoic Acid (9S-HODE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9S-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid mediator derived from the essential fatty acid, linoleic acid. As an oxidized linoleic acid metabolite (OXLAM), this compound is implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and cell signaling. Its formation can occur through multiple enzymatic and non-enzymatic pathways, leading to a complex regulatory network. This technical guide provides an in-depth overview of the endogenous formation of this compound, complete with experimental protocols and quantitative data to support further research and drug development in this area.

Pathways of this compound Formation

The endogenous synthesis of this compound from linoleic acid is a multifaceted process involving several key enzyme families and non-enzymatic oxidative reactions.

Enzymatic Pathways

a) Lipoxygenases (LOX)

Certain lipoxygenase isoforms can catalyze the stereospecific insertion of molecular oxygen into linoleic acid to form 9S-hydroperoxyoctadecadienoic acid (9S-HPODE), which is subsequently reduced to this compound by cellular peroxidases. While human 15-lipoxygenase-1 (ALOX15) primarily produces 13-HODE from linoleic acid, the murine 8S-lipoxygenase, a homolog of human ALOX15B, has been shown to predominantly form this compound.[1] The specific human lipoxygenase responsible for significant this compound production is still under investigation, though ALOX15B mutants have been shown to produce this compound.[1]

b) Cyclooxygenases (COX)

The cyclooxygenase enzymes, COX-1 and COX-2, are well-known for their role in prostaglandin (B15479496) synthesis from arachidonic acid. However, they can also metabolize linoleic acid. This reaction yields predominantly 9R-HODE, with smaller amounts of this compound being produced.[2] COX-2 exhibits a greater preference for linoleic acid compared to COX-1.[2]

c) Cytochrome P450 (CYP) Enzymes

Microsomal cytochrome P450 enzymes can oxidize linoleic acid to a mixture of 9-HPODE and 13-HPODE, which are then reduced to their corresponding HODE isomers.[2] This pathway typically produces a racemic mixture of 9-HODE, with the 9R-HODE isomer being more abundant. For instance, in human liver microsomes, the ratio of 9R-HODE to this compound is approximately 80:20.[2] Specific human CYP isoforms, such as CYP2B6 and CYP4F2, have been implicated in the metabolism of linoleic acid and other fatty acids.[3][4][5]

Non-Enzymatic Pathway: Free Radical Oxidation

Under conditions of oxidative stress, linoleic acid can be non-enzymatically oxidized by reactive oxygen species (ROS) such as free radicals and singlet oxygen.[2] This process is not stereospecific and results in the formation of a racemic mixture of 9-HODE and 9R-HODE, along with other oxidized products.[2] This pathway is a major contributor to HODE production in tissues experiencing inflammation, ischemia, or other forms of cellular stress.[2]

Signaling Pathways of this compound Formation

The formation of this compound is intricately linked to cellular signaling cascades, particularly those involved in inflammation and oxidative stress.

Quantitative Data on this compound Formation

The concentration and stereoisomeric ratio of 9-HODE can vary significantly depending on the tissue, cell type, and physiological or pathological state.

| Parameter | Pathway | Product Ratio (S:R) | Cellular Concentration | Reference |

| Stereoselectivity | Lipoxygenase (murine 8S-LOX) | Predominantly S | - | [1] |

| Cyclooxygenase (COX-1/2) | R > S | - | [2] | |

| Cytochrome P450 (human liver microsomes) | 20:80 | - | [2] | |

| Free Radical Oxidation | ~50:50 (racemic) | - | [2] | |

| Concentrations | Plasma (Rat, Normal) | - | 57.8 ± 18.7 nmol/L | [6] |

| Plasma (Human, Sepsis) | - | Significantly elevated vs. healthy | [7] | |

| Macrophages (Human THP-1, stimulated) | - | Increased expression | [8] | |

| Endothelial Cells (Human, in vitro) | - | Produced from linoleic acid | [9] |

Experimental Protocols

Measurement of this compound in Cultured Macrophages after LPS Stimulation

This protocol describes the induction and measurement of this compound in a human macrophage cell line (e.g., THP-1) following stimulation with lipopolysaccharide (LPS).

a) Cell Culture and Stimulation:

-

Culture human monocytic THP-1 cells in RPMI medium supplemented with 10% FBS, 4 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/ml.[8]

-

Differentiate THP-1 monocytes into macrophages by treating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 36 hours.[8]

-

After differentiation, replace the medium with low serum (0.4% FBS) RPMI medium and allow the cells to rest for 24 hours.[8]

-

Stimulate the macrophages with 1 µg/ml LPS for a specified time course (e.g., 4, 12, or 24 hours) to induce an inflammatory response and subsequent lipid peroxidation.[10]

b) Lipid Extraction (Modified Folch Method):

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.[6]

-

Homogenize the sample on ice.[6]

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[6]

-

Vortex and centrifuge at 2,000 x g for 10 minutes at 4°C.[6]

-

Collect the lower organic phase containing the lipids.[6]

-

Dry the lipid extract under a stream of nitrogen.[6]

c) LC-MS/MS Quantification:

-

Resuspend the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.[6]

-

Use a reverse-phase C18 column for chromatographic separation.[6]

-

Employ a linear gradient from a low to high percentage of organic mobile phase to elute the lipids.[6]

-

Utilize a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify this compound. Monitor for specific precursor and product ion transitions for 9-HODE (e.g., m/z 295.2 -> 171.1).[6]

Differentiating Enzymatic vs. Non-Enzymatic Formation

To distinguish between the enzymatic and non-enzymatic pathways of this compound formation, a combination of specific inhibitors and antioxidants can be used in cell culture experiments.

Protocol Outline:

-

Set up parallel cell cultures as described in Protocol 1.

-

Pre-incubate separate cultures with:

-

A general COX inhibitor (e.g., indomethacin) to block the COX pathway.[9]

-

A general LOX inhibitor (e.g., nordihydroguaiaretic acid, NDGA) to block LOX pathways.

-

A general CYP inhibitor (e.g., 17-Octadecynoic acid, 17-ODYA) to block CYP pathways.[11]

-

An antioxidant (e.g., butylated hydroxytoluene, BHT) to inhibit non-enzymatic free radical oxidation.[12]

-

A vehicle control.

-

-

Stimulate the cells with LPS as in Protocol 1.

-

Harvest the cells, extract lipids, and quantify this compound levels using LC-MS/MS.

-

Perform chiral HPLC analysis to determine the 9S/9R HODE ratio in each condition.[13]

-

Compare the this compound levels and the S/R ratio across the different treatment groups to infer the relative contribution of each pathway. A significant reduction in this compound levels in the presence of a specific inhibitor suggests the involvement of that enzyme family. A decrease in the total amount of 9-HODE with a shift towards a more stereospecific S/R ratio in the presence of an antioxidant would indicate a significant contribution from the non-enzymatic pathway.

Chiral Separation of this compound and 9R-HODE

Distinguishing between the 9S and 9R enantiomers is crucial for understanding the specific roles of each in biological systems.

a) Sample Preparation:

-

Extract lipids from the biological sample as described in Protocol 1b.

-

The HODE fraction may need to be purified from the total lipid extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC).[14]

b) Chiral HPLC Analysis:

-

Use a chiral stationary phase column, such as a Chiralcel OD-H column (25 x 0.46 cm).[13]

-

Employ a normal phase mobile phase, for example, a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 100:5 v/v).[13]

-

Set the flow rate to 1 ml/min.[13]

-

Detect the HODE enantiomers using a UV detector at 235 nm, which corresponds to the conjugated diene system in the HODE molecule.[13]

-

Quantify the peak areas for this compound and 9R-HODE to determine their relative abundance.

Conclusion

The endogenous formation of this compound is a complex process involving multiple enzymatic and non-enzymatic pathways that are highly dependent on the cellular context and state of oxidative stress. A thorough understanding of these formation pathways is essential for elucidating the precise biological functions of this compound and for the development of therapeutic strategies targeting its production and signaling. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the role of this compound in health and disease. Further research is needed to identify the specific human enzymes responsible for this compound synthesis and to fully delineate the quantitative contribution of each pathway in different pathological conditions.

References

- 1. JCI Insight - A broad-spectrum lipidomics screen of antiinflammatory drug combinations in human blood [insight.jci.org]

- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. EXPRESSION OF CYP4F2 IN HUMAN LIVER AND KIDNEY: ASSESSMENT USING TARGETED PEPTIDE ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. High plasma level of S100A8/S100A9 and S100A12 at admission indicates a higher risk of death in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relative contributions of cyclooxygenase- and cytochrome P450 omega-hydroxylase-dependent pathways to hypoxic dilation of skeletal muscle resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. gsartor.org [gsartor.org]

The Stereoisomeric Dichotomy of 9-HODE: A Technical Guide for Researchers

An In-depth Exploration of 9(S)-HODE and 9(R)-HODE for Therapeutic Development

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a pivotal oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet. This molecule exists as two primary stereoisomers, 9(S)-HODE and 9(R)-HODE, which, despite their subtle structural difference, exhibit distinct biological activities and are implicated in a range of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1] The stereochemistry of the hydroxyl group at the 9th carbon position dictates their enzymatic synthesis, receptor interactions, and downstream signaling, making a clear understanding of their individual roles critical for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the synthesis, biological functions, and analytical methodologies for distinguishing and quantifying 9(S)-HODE and 9(R)-HODE, tailored for researchers, scientists, and drug development professionals.

Biosynthesis: A Tale of Two Pathways

The stereospecific formation of 9-HODE isomers is a key determinant of their biological context. While non-enzymatic free radical oxidation of linoleic acid produces a racemic mixture of 9(S)-HODE and 9(R)-HODE, enzymatic pathways yield specific stereoisomers.[2]

Enzymatic Synthesis of 9(S)-HODE:

The (S)-enantiomer is predominantly synthesized by the action of lipoxygenases (LOXs) . For instance, the murine 8(S)-lipoxygenase, a homolog of human 15(S)-lipoxygenase-2, metabolizes linoleic acid primarily to 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE), which is subsequently reduced to 9(S)-HODE.[2] Plant-derived lipoxygenases, such as those from maize, are also known to produce 9(S)-HpODE.[3]

Enzymatic Synthesis of 9(R)-HODE:

In contrast, the (R)-enantiomer is a major product of the cyclooxygenase (COX) pathway . Both COX-1 and COX-2 enzymes can metabolize linoleic acid to 9(R)-hydroperoxyoctadecadienoic acid (9(R)-HpODE), which is then reduced to 9(R)-HODE.[2] Additionally, cytochrome P450 (CYP) enzymes can produce a mixture of both isomers, often with a predominance of the 9(R)-HODE enantiomer.[2]

Signaling Pathways and Biological Activities

9-HODE stereoisomers exert their biological effects primarily through two key receptors: the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the G-protein coupled receptor 132 (GPR132). The differential activation of these receptors by 9(S)-HODE and 9(R)-HODE leads to distinct downstream cellular responses.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Both 9-HODE isomers are recognized as ligands for PPARγ, a key regulator of adipogenesis, inflammation, and glucose metabolism.[2] However, their agonist activities differ. Studies have shown that while various HODE isomers can bind to the PPARγ ligand-binding domain, they exhibit distinct transcriptional activities.[4] Some research suggests that 9-HODEs, in general, have lower PPARγ agonist activity compared to other regioisomers like 13-HODE.[4] One study even indicated that a specific geometric isomer of 9-HODE, 9-(E,E)-HODE, may act as a partial agonist or even an antagonist, reducing the expression of PPARγ-target genes in preadipocyte cells.[4]

G-Protein Coupled Receptor 132 (GPR132)

GPR132, also known as G2A, is a receptor for oxidized free fatty acids and plays a significant role in inflammation and immune cell function.[5] Notably, there is a clear stereopreference in the activation of GPR132. 9(S)-HODE is a more potent agonist of GPR132 than 9(R)-HODE.[6] Activation of GPR132 by 9(S)-HODE can induce intracellular calcium mobilization and the production of pro-inflammatory cytokines like IL-6 and IL-8 in keratinocytes.[7]

Quantitative Data on Receptor Activation

| Ligand | Receptor | Assay | Result | Reference |

| 9(S)-HODE | GPR132 | Calcium Mobilization (CHO-G2A cells) | More potent than 9(R)-HODE | [6] |

| 9-HODE (unspecified) | GPR132 | Tango Assay | EC50 = 9.00 µM | [4] |

| 9-HODE (unspecified) | PPARα | Luciferase Transactivation Assay | >4-fold increase at 2 µM, >10-fold increase at 6 µM | [8] |

| 9-HODE (unspecified) | PPARγ | Luciferase Transactivation Assay | 2.5-fold increase at 6 µM | [8] |

| 9(S)-HODE | PPARγ | Reporter Assay (Mouse Aortic Endothelial Cells) | Increased transactivation at 68 µM | [9] |

| 9-(E,E)-HODE | PPARγ | Gene Expression (3T3-L1 cells) | Tended to decrease PPARγ-target gene expression | [4] |

Experimental Protocols

Accurate and reproducible quantification and analysis of 9-HODE stereoisomers are paramount for research and development. The following section details key experimental protocols.

Lipid Extraction from Tissues (Modified Folch Method)

This method is widely used for the efficient extraction of total lipids from biological samples.[2]

Materials:

-

Tissue sample (e.g., 100 mg)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass homogenizer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL for 100 mg of tissue).

-

Transfer the homogenate to a glass tube and vortex thoroughly.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture and centrifuge to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

The dried lipid extract can then be reconstituted in a suitable solvent for further analysis.

Chiral HPLC Separation of 9-HODE Enantiomers

Distinguishing between 9(S)-HODE and 9(R)-HODE requires chiral chromatography. The use of a Chiralcel OD-H column is a well-documented method for this purpose.[10]

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Column: Chiralcel OD-H (e.g., 25 cm x 0.46 cm).[10]

-

Mobile Phase: Hexane/Isopropanol (e.g., 100:5 v/v).[10]

-

Flow Rate: 1 mL/min.[10]

-

Detection: UV at 235 nm (for the conjugated diene system).[10]

Procedure:

-

Prepare the mobile phase and equilibrate the Chiralcel OD-H column.

-

Reconstitute the dried lipid extract in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the enantiomers at 235 nm. The two peaks corresponding to 9(S)-HODE and 9(R)-HODE will have different retention times, allowing for their separation and quantification.

LC-MS/MS Analysis of 9-HODE

For sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

Instrumentation and Example Parameters:

-

LC System: UHPLC or HPLC system.

-

Mass Spectrometer: Triple quadrupole or Q-TOF with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[11]

-

Mobile Phase A: Water with 0.1% formic acid.[11]

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.[11]

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B.

-

Ionization Mode: Negative ESI.[11]

-

MRM Transitions (Example for 9-HODE):

Procedure:

-

Reconstitute the lipid extract in a suitable solvent (e.g., methanol/water).

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using the C18 column and the specified gradient.

-

Detect and quantify 9-HODE using Multiple Reaction Monitoring (MRM) with the specified precursor and product ions. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

Conclusion

The stereoisomers 9(S)-HODE and 9(R)-HODE, though structurally similar, are products of distinct biosynthetic pathways and exhibit differential activities on key cellular receptors, namely PPARγ and GPR132. This stereoisomeric dichotomy has profound implications for their roles in health and disease. For researchers and drug development professionals, a clear understanding of the nuances between these two molecules is essential. The ability to specifically synthesize, separate, and quantify each enantiomer, as detailed in the provided protocols, will be instrumental in elucidating their precise functions and in the development of novel therapeutics that target their specific signaling pathways. The continued investigation into the distinct biological signatures of 9(S)-HODE and 9(R)-HODE holds significant promise for advancing our understanding and treatment of a wide range of inflammatory and metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 3. Method to produce 9(S)-hydroperoxides of linoleic and linolenic acids by maize lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsartor.org [gsartor.org]

- 7. researchgate.net [researchgate.net]

- 8. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Dual-Faceted Role of 9(S)-HODE in the Inflammatory Response: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a prominent bioactive lipid mediator derived from the essential fatty acid, linoleic acid. Once considered merely a marker of oxidative stress, this compound is now recognized as a critical signaling molecule with a complex and often contradictory role in the inflammatory cascade.[1][2] Its generation is significantly increased in conditions associated with inflammation and oxidative stress, such as atherosclerosis, diabetes, and pancreatitis.[3][4] This guide provides an in-depth examination of the synthesis, signaling pathways, and cellular effects of this compound, offering a technical resource for professionals engaged in inflammation research and therapeutic development. We will explore its dual functionality, acting as both a pro-inflammatory agonist and a modulator of cellular differentiation and lipid metabolism through distinct receptor systems.

Biosynthesis of this compound

This compound is synthesized through both enzymatic and non-enzymatic pathways, leading to its formation under both physiological and pathological conditions.

-

Enzymatic Pathways:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for prostaglandin (B15479496) synthesis, can metabolize linoleic acid to 9(R)-HpODE and, to a lesser extent, 9(S)-HpODE, which are rapidly reduced to their corresponding HODE stereoisomers.[3]

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes convert linoleic acid into a mixture of 9(S)-HpODE and 9(R)-HpODE, which are subsequently reduced.[3][5]

-

-

Non-Enzymatic Pathway:

Signaling Pathways in Inflammation

This compound exerts its biological effects by activating two primary and functionally distinct receptor families: the G protein-coupled receptor GPR132 and the nuclear receptor family of Peroxisome Proliferator-Activated Receptors (PPARs).

GPR132-Mediated Pro-Inflammatory Signaling

This compound is a potent and high-affinity endogenous ligand for G protein-coupled receptor 132 (GPR132), also known as G2A.[7][8] GPR132 is highly expressed in immune cells, particularly macrophages and monocytes, and its expression is upregulated in atherosclerotic plaques.[7][9] Activation of GPR132 by this compound initiates pro-inflammatory signaling cascades. Studies have shown that this interaction contributes to macrophage reprogramming, enhances the infiltration of polymorphonuclear leukocytes and macrophages into tissues, and drives a strong inflammatory response in wound healing models.[10][11] This pathway is considered a key mechanism for the pro-inflammatory effects of this compound, contributing to the progression of chronic inflammatory diseases like atherosclerosis.[7]

PPAR-Mediated Metabolic and Differentiation Signaling

In addition to its pro-inflammatory role, this compound also functions as a ligand for Peroxisome Proliferator-Activated Receptors, specifically PPARγ and PPARα.[3][5] PPARs are nuclear transcription factors that are master regulators of lipid metabolism and cellular differentiation. Upon activation by this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes.[7] This leads to the upregulation of genes involved in lipid uptake and metabolism, such as CD36 and Fatty Acid Binding Protein 4 (FABP4).[5][9] This pathway is crucial for the differentiation of monocytes into macrophages and can influence foam cell formation.[5][7] Importantly, some effects of this compound, such as the induction of FABP4, are mediated by PPARγ independently of the GPR132 receptor.[9][12]

Quantitative Data Summary

The biological activity and relevance of this compound are underscored by its measured concentrations in biological systems and its potency in receptor activation assays.

Table 1: Reported Concentrations of 9-HODE in Biological Samples

| Sample Type | Species | Concentration | Analytical Method | Reference |

|---|---|---|---|---|

| Plasma | Rat | 57.8 ± 18.7 nmol/L | Q-TOFMS | [13] |

| Plasma | Rat | 84.0 nmol/L | Q-TOFMS (Standard Addition) | [13] |

| Meat Products | Various | 2.37 - 11.02 µg/g | HPLC |[14] |

Table 2: Receptor Activation and Binding Data for this compound

| Receptor | Assay Type | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|---|

| PPARα | Luciferase Transactivation | HepG2 | > 4-fold increase in activity | 2 µM | [5] |

| PPARα | Luciferase Transactivation | HepG2 | ~10-fold increase in activity | 6 µM | [5] |

| PPARγ | Luciferase Transactivation | HepG2 | ~2.5-fold increase in activity | 6 µM | [5] |

| GPR132 | Not Specified | CHO (expressing hG2A) | Potent stimulation | Not specified |[3] |

Experimental Protocols

Reproducible and accurate methodologies are essential for studying the role of this compound. Below are detailed protocols for its quantification and the assessment of its biological activity.

Protocol 1: Quantification of 9-HODE in Biological Samples by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of 9-HODE in plasma or tissue homogenates.

1. Sample Preparation and Hydrolysis:

-

To measure total 9-HODE (free and esterified), an alkaline hydrolysis step is required.

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d4-9-HODE).

-

Add 0.2 M NaOH and incubate at 60°C for 30 minutes to hydrolyze esterified lipids.[13]

-

Cool the sample on ice and acidify to pH 3-4 with hydrochloric acid.[15]

2. Lipid Extraction (Liquid-Liquid Extraction):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[16]

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.[16]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable mobile phase solvent (e.g., 50:50 methanol:water).[15]

-

Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatography: Use a reverse-phase C18 column for separation. Employ a gradient elution, for example, with mobile phase A (water with 0.04% acetic acid) and mobile phase B (acetonitrile with 0.04% acetic acid).[13]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.

4. Data Analysis:

-

Construct a standard curve using known concentrations of a 9-HODE standard.

-

Calculate the concentration of 9-HODE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: In Vitro Macrophage Activation Assay

This protocol details the treatment of a human monocytic cell line to study the effects of this compound on gene expression.

1. Cell Culture and Differentiation:

-

Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.[9]

-

Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

To differentiate monocytes into macrophages, seed 1 x 10⁶ cells per well in a 6-well plate and treat with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 36-48 hours.[9]

-

After differentiation, replace the medium with low-serum (0.4% FBS) RPMI for 24 hours before treatment.

2. This compound Treatment:

-

Prepare a stock solution of this compound in ethanol (B145695).

-

Dilute the stock solution in culture medium to the desired final concentration (e.g., 30 µM).[9] Ensure the final ethanol concentration is non-toxic to the cells (e.g., <0.1%).

-

Add the this compound-containing medium to the differentiated THP-1 macrophages. Include a vehicle control (medium with the same concentration of ethanol).

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for changes in gene expression.[9]

3. Analysis of Gene Expression (qRT-PCR):

-

After incubation, wash the cells with PBS and lyse them to extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., GPR132, PPARG, FABP4, CD36) relative to a housekeeping gene (e.g., GAPDH or ACTB).

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression upon this compound treatment compared to the vehicle control.

Conclusion and Future Directions

This compound is a pleiotropic lipid mediator with a distinct, dual role in the inflammatory response. Its ability to signal through both the pro-inflammatory GPR132 pathway and the metabolic/differentiative PPAR pathway places it at a critical nexus controlling immune cell function. This duality suggests that the net effect of this compound is highly context-dependent, relying on the receptor profile of the target cell and the surrounding inflammatory milieu.

For drug development professionals, these distinct pathways offer intriguing therapeutic possibilities. Selective antagonism of GPR132 could represent a novel strategy to mitigate the pro-inflammatory effects of this compound in chronic inflammatory diseases. Conversely, developing selective PPARγ agonists inspired by the structure of this compound could be beneficial for metabolic disorders. Further research is required to fully dissect the downstream signaling of the this compound/GPR132 axis and to understand how the balance between the GPR132 and PPAR pathways is regulated in vivo. A deeper understanding of these mechanisms will be paramount for successfully targeting this compound signaling for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]

- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR132 - Wikipedia [en.wikipedia.org]

- 9. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. The linoleic acid metabolite 9DS-hydroxy-10,12(E,Z)-octadecadienoic acid is a strong proinflammatory mediator in an experimental wound healing model of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Introduction: The Significance of 9S-HODE

An In-depth Technical Guide to 9S-HODE as a Lipid Peroxidation Biomarker

Audience: Researchers, scientists, and drug development professionals.

Lipid peroxidation, a key indicator of oxidative stress, is implicated in a vast array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] The accurate measurement of this process is critical for understanding disease mechanisms and developing effective therapeutic interventions. Among the numerous byproducts of lipid peroxidation, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (this compound) has emerged as a prominent and reliable biomarker.

This compound is a stable, oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in human tissues.[2][3] Its levels are significantly elevated in conditions of oxidative stress, making it a valuable tool for assessing cellular damage.[1][4] Unlike highly reactive aldehydes or transient free radicals, HODEs are stable products, which facilitates their detection and quantification in biological matrices.[2][5] Furthermore, HODEs are often more abundant than other well-established biomarkers like F2-isoprostanes, potentially offering greater sensitivity in certain contexts.[2]

This technical guide provides a comprehensive overview of this compound, covering its biochemical origins, its role as a biomarker in various diseases, its signaling functions, and detailed protocols for its quantification.

Biochemical Formation of this compound

This compound can be generated through both non-enzymatic and enzymatic pathways. The prevalence of a specific stereoisomer (S or R) can offer insights into the underlying mechanism of formation.

2.1 Non-Enzymatic Formation (Free Radical-Mediated) Under conditions of oxidative stress, reactive oxygen species (ROS) can initiate the non-enzymatic peroxidation of linoleic acid.[1] This free-radical-induced oxidation generates racemic mixtures of hydroperoxy-octadecadienoic acids (HPODEs), including 9-HPODE, which are subsequently reduced to a mixture of 9(S)-HODE and 9(R)-HODE.[1] This non-stereospecific formation is a hallmark of generalized oxidative stress and is a major contributor to the HODE pool in tissues experiencing inflammation, ischemia, or other insults.[1][4]

2.2 Enzymatic Formation Specific enzymes can metabolize linoleic acid to produce distinct HODE isomers:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes primarily metabolize arachidonic acid but can also act on linoleic acid to produce predominantly 9(R)-HODE, with lesser amounts of 9(S)-HODE.[1]

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes convert linoleic acid into a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding HODE forms.[1] These reactions typically yield a racemic mixture where the R stereoisomer predominates.[1]

-

Lipoxygenases (LOX): In mice, 8(S)-lipoxygenase metabolizes linoleic acid to 9(S)-HpODE, which is then reduced to 9(S)-HODE.[1] However, the human ortholog, 15-lipoxygenase-2 (ALOX15B), primarily produces 13(S)-HODE from linoleic acid.[1]

Figure 1. Major enzymatic and non-enzymatic pathways for the formation of this compound from linoleic acid.

This compound as a Clinical and Research Biomarker

Elevated levels of 9-HODE (often measured as a total of 9-HODE and 13-HODE isomers) are associated with a wide range of diseases characterized by oxidative stress.

3.1 Association with Pathological Conditions Studies have consistently shown increased 9-HODE levels in various patient populations compared to healthy controls. It is considered a stable marker for lipid peroxidation, accumulating in tissues and biological fluids during disease progression.[1][5]

| Condition | Sample Type | Finding | Citation(s) |

| Atherosclerosis | Low-Density Lipoprotein (LDL) | 9-HODE levels are ~20 times more abundant in LDL of patients vs. controls. | [3] |

| Rheumatoid Arthritis | Low-Density Lipoprotein (LDL) | Increased levels of 9-HODE and 13-HODE compared to healthy subjects. | [1] |

| Alzheimer's Disease | Plasma, Red Blood Cells | Total HODEs (9-HODE + 13-HODE) are higher compared to healthy subjects. | [1][2] |

| Nonalcoholic Steatohepatitis (NASH) | Plasma | 9-HODE and 9-oxoODE are significantly elevated compared to patients with simple steatosis. | [1][4] |

| Pancreatitis | Serum, Pancreatic Secretions | 9-HODE and 9-oxoODE levels are elevated compared to control subjects. | [1] |

| Acute Exercise | Plasma | 13-HODE + 9-HODE levels show a transient 3.1-fold increase post-exercise, correlating with F2-isoprostanes. | [2][6] |

3.2 Quantitative Data Summary The concentration of 9-HODE can vary significantly based on the biological matrix and the physiological or pathological state.

| Analyte | Sample Matrix | Concentration / Change | Context | Citation(s) |

| 9-HODE | Rat Plasma | 57.8 ± 18.7 nmol/L | Baseline (Total) | [7] |

| 9-HODE | Rat Plasma | 84.0 nmol/L | Baseline (Total, standard curve method) | [7] |

| 13-HODE + 9-HODE | Human Plasma | 3.1-fold increase | Immediately post 75-km cycling | [2] |

Signaling Pathways and Biological Functions

Beyond its role as a biomarker, this compound is a bioactive lipid mediator that actively participates in cellular signaling, often with pro-inflammatory consequences.[6][8] It exerts its effects primarily through interactions with cell surface and nuclear receptors.

-

GPR132 (G2A Receptor): 9(S)-HODE is a high-affinity ligand for the G protein-coupled receptor 132 (GPR132), which is highly expressed in macrophages.[1][3][8] Activation of the this compound/GPR132 axis is linked to pro-inflammatory responses and is implicated in the progression of atherosclerosis.[3][8]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Both 9-HODE and 13-HODE are ligands for PPARs, particularly PPARγ.[2][9] This interaction can modulate gene expression related to lipid metabolism and inflammation.[8][9] For instance, HODEs can induce the expression of Fatty Acid Binding Protein 4 (FABP4) in macrophages via a PPARγ-dependent mechanism.[8]

Figure 2. Key signaling pathways activated by this compound through surface (GPR132) and nuclear (PPARγ) receptors.

Experimental Protocols for Quantification

The accurate quantification of this compound requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specific and sensitive detection, while ELISAs offer a high-throughput alternative.

Figure 3. General experimental workflow for the quantification of 9-HODE from biological samples via LC-MS/MS.

5.1 Sample Preparation: Extraction of Total 9-HODE This protocol details the steps to measure both free and esterified 9-HODE from plasma or tissue homogenates.

-

Alkaline Hydrolysis:

-

To a known volume of sample (e.g., 50 µL of plasma), add an equal volume of 15% potassium hydroxide (B78521) (KOH) in methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT, 5 mg/100 mL).[10]

-

Add an isotope-labeled internal standard (e.g., 13-HODE-d4) for accurate quantification.[7]

-

Incubate the mixture at 37-60°C for 30 minutes to hydrolyze the ester bonds, releasing HODEs from phospholipids (B1166683) and triglycerides.[7][10]

-

-

Acidification & Extraction:

-

Neutralize the sample and then acidify to a pH of approximately 3-4 using 1N HCl.[10][11]

-

Perform a liquid-liquid extraction. A common method is the Folch procedure, adding a 2:1 (v/v) mixture of chloroform:methanol to the sample.[11][12]

-

Vortex the mixture vigorously for 1-2 minutes.[12]

-

Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution, vortexing again, and centrifuging (e.g., 2,000 x g for 10 minutes) to separate the aqueous and organic layers.[12]

-

-

Drying and Reconstitution:

5.2 LC-MS/MS Analysis Protocol This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 9-HODE.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.[12]

-

Liquid Chromatography (LC) Parameters:

-

Column: A reverse-phase C18 column is typically used for separation (e.g., 2.1 x 100 mm, 1.7 µm particle size).[11][12]

-

Mobile Phase A: Water with an additive like 0.04% acetic acid.[7]

-

Mobile Phase B: A mixture of organic solvents, such as acetonitrile/isopropanol (80:20).[7]

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the lipids.

-

Flow Rate: A typical flow rate is around 0.2 mL/min.[7]

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is standard.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

5.3 Enzyme-Linked Immunosorbent Assay (ELISA) ELISA kits provide a high-throughput method for quantifying total 9-HODE.

-

Principle: This is a competitive immunoassay. 9-HODE in the sample competes with a 9-HODE-enzyme conjugate (e.g., HRP) for a limited number of binding sites on an antibody-coated microplate. The resulting colorimetric signal is inversely proportional to the amount of 9-HODE in the sample.[10]

-

General Protocol:

-

Prepare samples, which may require hydrolysis and extraction as described for LC-MS.[11]

-

Add standards and prepared samples to the antibody-coated wells.

-

Add the 9-HODE-HRP conjugate to initiate competition.

-

Incubate, then wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance.

-

Quantify the sample concentration by interpolating its absorbance value against a standard curve.[10][11]

-

Conclusion and Future Directions